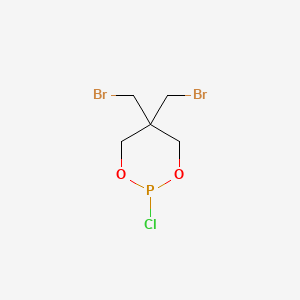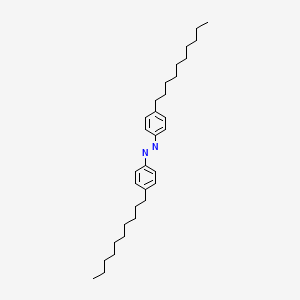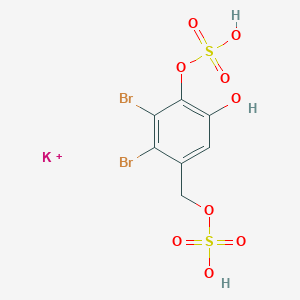
Lanosol, disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanosol, disulfate is a bromophenol compound found naturally in certain species of red algae, such as Neorhodomela larixThis compound is notable for its antimicrobial properties and its role in the chemical ecology of marine environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Lanosol, disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Substituted bromophenol derivatives.
Scientific Research Applications
Lanosol, disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.
Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.
Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.
Industry: It is used in the formulation of antimicrobial agents and preservatives
Mechanism of Action
The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Lanosol, disulfate is unique among bromophenols due to its disulfate ester group. Similar compounds include:
Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol): The parent compound without the disulfate ester.
3,5-Dibromotyrosine: Another bromophenol derivative with different functional groups.
3-Bromo-5-sulfodihydroxyphenylalanine: A bromophenol with a sulfonic acid group instead of a disulfate ester.
Compared to these compounds, this compound exhibits enhanced water solubility and distinct chemical reactivity due to the presence of the disulfate ester .
Properties
CAS No. |
40089-29-0 |
|---|---|
Molecular Formula |
C7H6Br2KO9S2+ |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1 |
InChI Key |
JIKQTOAAAPPROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


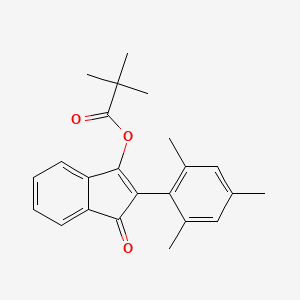
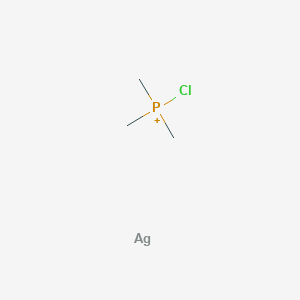
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
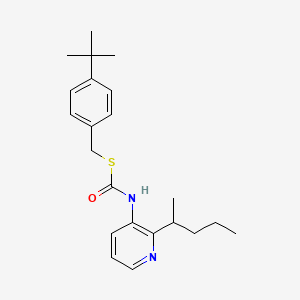

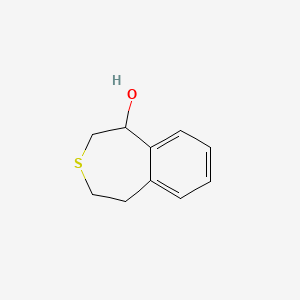
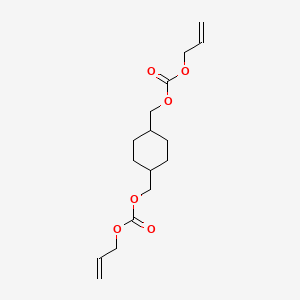
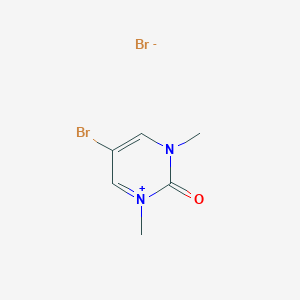
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)


